BENGHE Foundational & Exploratory

Check Availability & Pricing

An In-depth Technical Guide to the Molecular
Structure and Stereochemistry of Dilazep

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Dilazep

Cat. No.: B1670637

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dilazep is a coronary vasodilator and adenosine uptake inhibitor, primarily recognized for its
therapeutic applications in cardiovascular and renal disorders. This technical guide provides a
comprehensive overview of the molecular structure and stereochemistry of Dilazep. It includes
detailed information on its chemical identifiers, physicochemical properties, and spectroscopic
characteristics. Furthermore, this guide outlines a detailed synthesis protocol for Dilazep
dihydrochloride and a representative experimental protocol for a radioligand binding assay to
characterize its interaction with the equilibrative nucleoside transporter 1 (ENT1). The objective
of this document is to serve as a thorough resource for professionals engaged in research,
drug discovery, and development involving Dilazep and related compounds.

Molecular Structure and Identification

Dilazep is chemically described as 3,4,5-trimethoxy-benzoic acid, 1,1'-[(tetrahydro-1H-1,4-
diazepine-1,4(5H)-diyl)di-3,1-propanediyl] ester.[1] Its structure features a central
homopiperazine (1,4-diazepane) ring symmetrically substituted at both nitrogen atoms with
propyl chains. These chains are, in turn, ester-linked to two 3,4,5-trimethoxybenzoic acid
moieties.
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Identifier Value
3-[4-[3-(3,4,5-trimethoxybenzoyl)oxypropyl]-1,4-

IUPAC Name diazepan-1-yl]propyl 3,4,5-
trimethoxybenzoate[2][3]
COC1=CC(=CC(=C10C)0C)C(=0)OCCCN2CC

SMILES CN(CC2)CCCOC(=0)C3=CC(=C(C(=C3)0C)0O
C)OCJ3]

InChl Key QVZCXCIXTMIDME-UHFFFAOYSA-N[3]

Molecular Formula

C31H4aN2010[3][4]

Molecular Weight 604.69 g/mol [4]
CAS Number 35898-87-4[3]
Stereochemistry

A critical aspect of Dilazep's molecular structure is its lack of chirality. The molecule does not

contain any stereocenters, and it is, therefore, an achiral compound.[4] This simplifies its

chemical synthesis and characterization, as there are no stereoisomers to resolve or

characterize.

Stereochemical Property Description
Chirality Achiral[4]
Stereocenters 0[4]

Optical Activity None[4]

Physicochemical and Spectroscopic Data
Physicochemical Properties

The physicochemical properties of Dilazep and its commonly used dihydrochloride salt are

summarized below. The presence of two basic nitrogen atoms in the diazepine ring allows for

the formation of salts, such as the dihydrochloride, which exhibits improved water solubility.
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Property Value Form

) ) 194-198 °C (with 1 mol of ) )
Melting Point o Dihydrochloride
water of crystallization)

- Soluble in Water and ] ]
Solubility o Dihydrochloride[5]
Acetonitrile

Not explicitly found in
K searches. The homopiperazine
a -
P nitrogens are basic and will be

protonated at physiological pH.

Spectroscopic Data

Detailed experimental spectra for Dilazep are not widely available in public databases.
However, based on its structure and data from analogous compounds, the expected spectral
characteristics are described.

3.2.1. Mass Spectrometry

Mass spectrometry data for Dilazep confirms its molecular weight. The fragmentation pattern
would likely involve cleavage of the ester linkages and the propyl chains attached to the central
diazepine ring.

Parameter Value
Molecular lon (M+H)* m/z 605.30963
Major Fragments m/z 195.06439, 152.04639, 167.0703

3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific *H and **C NMR spectra for Dilazep were not found, the expected chemical
shifts can be predicted based on its structural motifs. Data from closely related analogues
suggest the following approximate chemical shift regions.[1]

e H NMR:
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o Aromatic protons of the trimethoxybenzoyl groups would appear in the downfield region.
o Protons of the propyl chains and the diazepine ring would be found in the aliphatic region.

o The methoxy group protons would present as sharp singlets.

e 13C NMR:
o Carbonyl carbons of the ester groups would be significantly downfield.
o Aromatic carbons would have distinct signals based on their substitution.

o Aliphatic carbons of the propyl chains and the diazepine ring would appear in the upfield
region.

3.2.3. Infrared (IR) Spectroscopy

An IR spectrum for Dilazep would be expected to show characteristic absorption bands for its
functional groups. While a specific spectrum was not obtained, the key vibrational frequencies
would include:

C=0 stretching from the ester groups.

C-O stretching from the ester and ether linkages.

C-H stretching from the aromatic and aliphatic moieties.

C-N stretching from the tertiary amines in the diazepine ring.

Experimental Protocols
Synthesis of Dilazep Dihydrochloride

The following protocol is based on the synthesis of N,N'-bis-[(3,4,5-
trimethoxybenzoyloxy)propyl] homopiperazine dihydrochloride.

4.1.1. Synthesis of N,N'-bis-(3-hydroxypropyl)homopiperazine
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A detailed procedure for the synthesis of the precursor, N,N'-bis-(3-
hydroxypropyl)homopiperazine, is a prerequisite for the final synthesis of Dilazep.

4.1.2. Esterification to form Dilazep

Reaction Setup: Dissolve 21.6 grams of N,N'-bis-(3-hydroxypropyl)homopiperazine and 63.8
grams of 3,4,5-trimethoxy benzoic acid chloride in 600 parts by volume of anhydrous
chloroform.

Reflux: Heat the solution to boiling and maintain reflux for 5 hours.

Solvent Removal: After the reaction is complete, distill off the chloroform in a vacuum. The
resulting oil will solidify into a hard mass upon standing.

Isolation of Free Base: Crush the solid mass and dry it over P20s in a desiccator.

4.1.3. Formation of the Dihydrochloride Salt

Dissolution: Dissolve the crude Dilazep free base in 150 parts by volume of ethyl alcohol.

Acidification: Add the calculated equivalent amount of ethereal HCI to the solution.

Crystallization and Isolation: The dihydrochloride salt will crystallize out of the solution.
Separate the crystals by filtration.

Recrystallization and Drying: Recrystallize the product from 120 parts by volume of ethanol
and dry for 3 days over P20s to yield N,N'-bis-[(3,4,5-trimethoxybenzoyloxy)propyl]
homopiperazine dihydrochloride containing one mole of water of crystallization.

Radioligand Binding Assay for ENT1 Inhibition

This protocol is a representative method for assessing the inhibitory activity of Dilazep on the
equilibrative nucleoside transporter 1 (ENT1) using a radiolabeled ligand such as [3H]-
nitrobenzylthioinosine ([*H]-NBMPR).

4.2.1. Membrane Preparation

o Cell Culture: Culture cells expressing human ENT1 (hENT1) to near confluence.
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e Homogenization: Harvest the cells and homogenize them in a cold lysis buffer (e.g., 50mM
Tris-HCI, 5 mM MgClz, 5 mM EDTA, with protease inhibitors).

o Centrifugation: Centrifuge the homogenate at a low speed to remove large debris. Pellet the
membranes from the supernatant by high-speed centrifugation (e.g., 20,000 x g for 10
minutes at 4 °C).

e Washing and Storage: Resuspend and wash the membrane pellet. Finally, resuspend the
pellet in a buffer containing a cryoprotectant (e.g., 10% sucrose), aliquot, and store at -80 °C
until use. Determine the protein concentration of the membrane preparation using a suitable
method (e.g., BCA assay).

4.2.2. Binding Assay
o Assay Setup: Perform the assay in a 96-well plate with a final volume of 250 L per well.

 Incubation Mixture: To each well, add the membrane preparation, a fixed concentration of the
radioligand ([3H]-NBMPR), and varying concentrations of Dilazep (or other competing
compounds).

 Incubation: Incubate the plate at a controlled temperature (e.g., 30 °C) for a sufficient time to
reach equilibrium (e.g., 60 minutes) with gentle agitation.

« Filtration: Stop the incubation by rapid filtration through a glass fiber filter (pre-soaked in a
solution like 0.3% polyethyleneimine to reduce non-specific binding) using a cell harvester.

e Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound
radioligand.

» Scintillation Counting: Dry the filters, add a scintillation cocktail, and measure the
radioactivity using a scintillation counter.

o Data Analysis: Determine the specific binding by subtracting the non-specific binding
(measured in the presence of a high concentration of an unlabeled ligand) from the total
binding. Plot the specific binding as a function of the Dilazep concentration and fit the data
using non-linear regression to determine the ICso value. The Ki value can then be calculated
using the Cheng-Prusoff equation.
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Signaling Pathway and Experimental Workflow
Diagrams
Dilazep's Mechanism of Action: Signaling Pathway

Dilazep's primary mechanism of action involves the inhibition of the equilibrative nucleoside
transporter 1 (ENT1). This leads to an increase in the extracellular concentration of adenosine,
which then activates adenosine receptors, resulting in downstream effects such as vasodilation
and inhibition of platelet aggregation.

Extracellular Space

Adenosine Activates

Adenosine Receptor
(e.9., A2A) Intracellular Space

Initiates Signaling
Transport Downstream Effects
Dilazep (e.g., Vasodilation,
Platelet Inhibition)
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Click to download full resolution via product page

Caption: Dilazep inhibits ENT1, increasing extracellular adenosine and activating downstream
signaling.

Experimental Workflow: Radioligand Binding Assay

The following diagram illustrates the key steps in a competitive radioligand binding assay to
determine the inhibitory constant (Ki) of Dilazep for the ENT1 transporter.
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Caption: Workflow for determining Dilazep's ENTL1 inhibition via a radioligand binding assay.

Conclusion

This technical guide has provided a detailed examination of the molecular structure and
stereochemistry of Dilazep. Key identifiers, physicochemical properties, and expected
spectroscopic features have been presented in a structured format. The achiral nature of
Dilazep simplifies its chemical profile. While primary spectroscopic data is not readily available
in the public domain, this guide offers a foundational understanding of its chemical
characteristics. The inclusion of detailed synthesis and bioassay protocols provides practical
methodologies for researchers in the field. The illustrative diagrams of its mechanism of action
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and experimental workflows offer a clear visual representation of its biological function and
characterization. This document serves as a valuable and comprehensive resource for
scientists and professionals involved in the study and development of Dilazep and related
therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 10/10 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1670637?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

